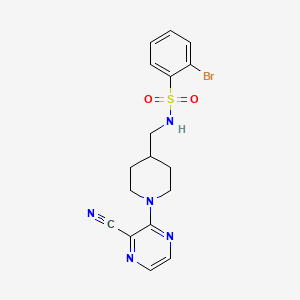

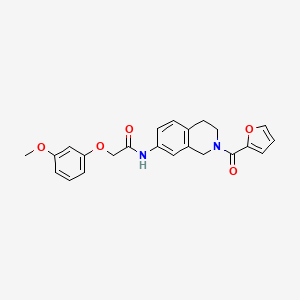

![molecular formula C16H17N3O2 B2411256 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one CAS No. 2241139-60-4](/img/structure/B2411256.png)

3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one” is a chemical compound with the CAS Number: 2241139-60-4. It has a molecular weight of 283.33 and its IUPAC name is 3-(3-(6-methoxypyridin-3-yl)phenyl)piperazin-2-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17N3O2/c1-21-14-6-5-13 (10-19-14)11-3-2-4-12 (9-11)15-16 (20)18-8-7-17-15/h2-6,9-10,15,17H,7-8H2,1H3, (H,18,20) . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.33 . Other physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Therapeutic Applications in Various Fields

Piperazine derivatives, including 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one, have been recognized for their significant contributions to rational drug design. These compounds are prevalent in a myriad of well-known drugs serving diverse therapeutic applications. Their uses span across various fields such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Minor modifications to the piperazine nucleus can remarkably alter the medicinal potential of the resultant molecules, highlighting the importance of this moiety in drug discovery and development. The wide-ranging applications of these derivatives underscore their versatility and potential in addressing numerous health conditions (Rathi, Syed, Shin, & Patel, 2016).

Role in Antimycobacterial Activity

Recent studies have demonstrated the crucial role of piperazine and its analogues, including 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one, in combating Mycobacterium tuberculosis (MTB). These compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, indicating their significance in the fight against tuberculosis. The meticulous design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB molecules provide invaluable insights for medicinal chemists, enabling them to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacophoric Contributions in Drug Design

Arylcycloalkylamines, which include phenyl piperidines and piperazines, serve as crucial pharmacophoric groups in several antipsychotic agents. Studies suggest that specific arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. The exploration of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles has shown their contributions to the selectivity and potency of synthesized agents at these receptors. Such insights are pivotal in understanding and improving the therapeutic potential of drugs targeting these receptors (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

DNA Binding and Diagnostic Applications

Compounds like Hoechst 33258, a N-methyl piperazine derivative, have been recognized for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. These derivatives serve not only as crucial agents in plant cell biology for chromosome and nuclear staining but also find applications as radioprotectors and topoisomerase inhibitors. This highlights the potential of piperazine derivatives in both therapeutic and diagnostic settings (Issar & Kakkar, 2013).

Propiedades

IUPAC Name |

3-[3-(6-methoxypyridin-3-yl)phenyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-21-14-6-5-13(10-19-14)11-3-2-4-12(9-11)15-16(20)18-8-7-17-15/h2-6,9-10,15,17H,7-8H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYLWRVTDSKCMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C3C(=O)NCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

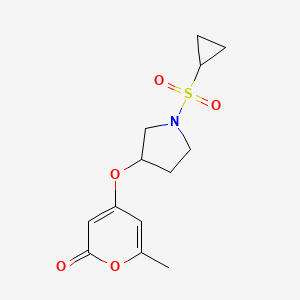

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

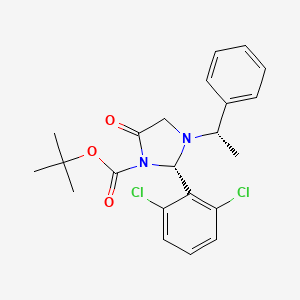

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)

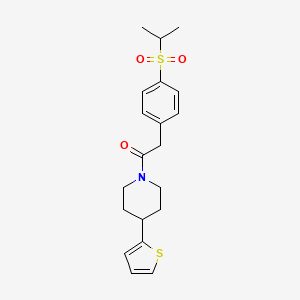

![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)